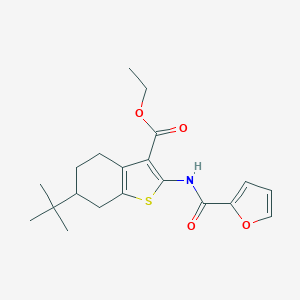
N-(2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine, also known as "25N-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, there is also growing interest in its potential therapeutic applications and scientific research.
Wirkmechanismus
25N-NBOMe is believed to work by binding to and activating the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. It is also thought to have affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter release and signaling.
Biochemical and Physiological Effects:
The effects of 25N-NBOMe are similar to those of other psychedelics, including LSD and psilocybin. It can cause profound alterations in perception, mood, and thought, as well as visual and auditory hallucinations. It is also associated with physical effects such as increased heart rate, blood pressure, and body temperature. The duration of the effects can last up to 12 hours.
Vorteile Und Einschränkungen Für Laborexperimente
25N-NBOMe has several advantages for use in laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has a high potency, meaning that small amounts can produce significant effects. However, it also has several limitations. It is not widely available, and there is limited information on its safety and potential side effects. It is also illegal in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 25N-NBOMe. One area of interest is its potential therapeutic applications, particularly for the treatment of addiction and mood disorders. Another area of focus is the development of new compounds that are more selective and have fewer side effects. Additionally, there is a need for further research on the safety and long-term effects of 25N-NBOMe, particularly in the context of recreational use.
Synthesemethoden
The synthesis of 25N-NBOMe involves several steps. The starting material is 2,5-dimethoxyphenethylamine, which is reacted with 2-naphthoyl chloride to form the intermediate 2,5-dimethoxyphenyl-2-naphthyl ketone. This is then reacted with thiosemicarbazide to form the thiosemicarbazone, which is cyclized with phosphorus oxychloride to form the final product, 25N-NBOMe.
Wissenschaftliche Forschungsanwendungen
There is growing interest in the potential therapeutic applications of 25N-NBOMe. Some studies have suggested that it may have antidepressant and anxiolytic effects. It has also been investigated for its potential as a treatment for addiction, particularly to opioids and nicotine. However, further research is needed to determine its safety and efficacy for these uses.
Eigenschaften
Molekularformel |
C21H18N2O2S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H18N2O2S/c1-24-17-9-10-20(25-2)18(12-17)22-21-23-19(13-26-21)16-8-7-14-5-3-4-6-15(14)11-16/h3-13H,1-2H3,(H,22,23) |
InChI-Schlüssel |
TUCBMTJPVKYXPH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)

![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B289410.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)
![6-tert-butyl-N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289417.png)
![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289420.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-thiophenecarboxamide](/img/structure/B289424.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)